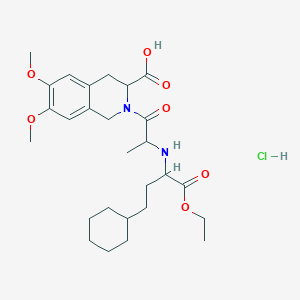![molecular formula C10H16N2O4 B12313252 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular formula C10H16N2O4 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentansäure umfasst typischerweise die Reaktion von 4-Methylpentansäure mit einem geeigneten Imidazolidinonderivat. Eine gängige Methode ist die nukleophile Substitutionsreaktion, bei der 4-Methylpentansäure unter basischen Bedingungen mit einer chlorierten Imidazolidinonverbindung umgesetzt wird, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Das Verfahren würde typischerweise hinsichtlich Ausbeute und Reinheit optimiert sein und Schritte wie die Reinigung durch Umkristallisation oder Chromatographie beinhalten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, würden sorgfältig kontrolliert, um eine gleichbleibende Produktionsqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Hydroxylgruppen umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten am Imidazolidinonring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxoderivate ergeben, während die Reduktion hydroxylierte Verbindungen erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen am Imidazolidinonring einführen .
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Proteininteraktionen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Imidazolidinonring kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Proteinen eingehen, wodurch deren Aktivität möglicherweise gehemmt wird. Dies kann verschiedene biologische Prozesse beeinflussen, wodurch die Verbindung nützlich für die Arzneimittelentwicklung und die biochemische Forschung wird .
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This can affect various biological pathways, making the compound useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoesäure
- 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamid
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoesäure
Einzigartigkeit
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentansäure ist aufgrund ihrer spezifischen Struktur einzigartig, die einen 4-Methylpentansäureanteil umfasst, der an den Imidazolidinonring gebunden ist. Dieses Strukturmerkmal kann im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen, wodurch es für spezifische Anwendungen in Forschung und Industrie wertvoll wird .
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-6(2)3-7(9(14)15)5-12-8(13)4-11-10(12)16/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15) |
InChI-Schlüssel |
UIUWHJJWDHTKGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CN1C(=O)CNC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
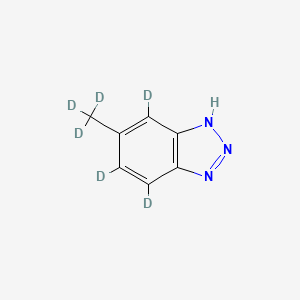

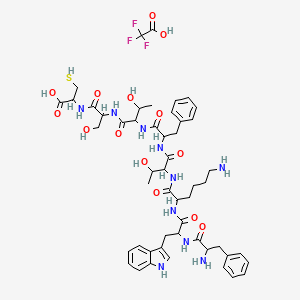

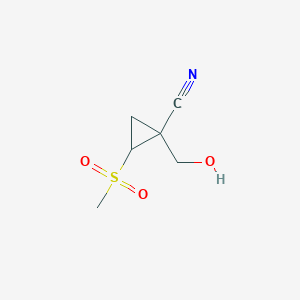
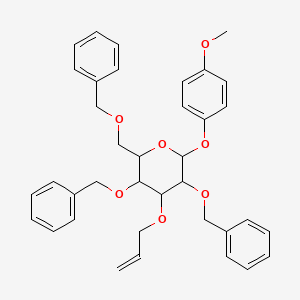
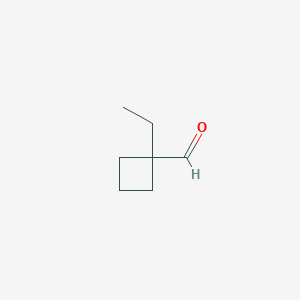
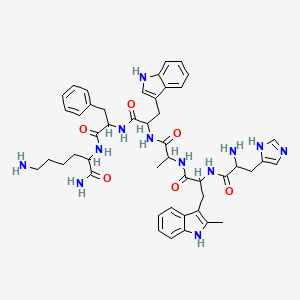

![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)

![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
